molecular formula C13H17NO3 B2767074 N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 2361608-42-4

N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2767074
CAS No.: 2361608-42-4
M. Wt: 235.283
InChI Key: OCHASYACJUPBOJ-VIFPVBQESA-N
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Description

N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a prop-2-enamide group attached to a 2,4-dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide typically involves the reaction of 2,4-dimethoxyphenyl ethylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[(1S)-1-(3,4-Dimethoxyphenyl)ethyl]prop-2-enamide: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can lead to variations in reactivity and biological activity.

    N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]acetamide:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

N-[(1S)-1-(2,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-5-13(15)14-9(2)11-7-6-10(16-3)8-12(11)17-4/h5-9H,1H2,2-4H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHASYACJUPBOJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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